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  • Product: 1-methyl-1H-pyrazole-3-carbonitrile
  • CAS: 79080-39-0

Core Science & Biosynthesis

Foundational

The Strategic Intermediate: A Technical Guide to 1-Methyl-1H-pyrazole-3-carbonitrile in Modern Drug Discovery

Introduction: The Unassuming Power of a Methylated Pyrazole In the intricate landscape of pharmaceutical synthesis, the strategic value of a chemical intermediate is measured by its versatility, accessibility, and the ul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unassuming Power of a Methylated Pyrazole

In the intricate landscape of pharmaceutical synthesis, the strategic value of a chemical intermediate is measured by its versatility, accessibility, and the ultimate impact of the molecules it helps create. 1-Methyl-1H-pyrazole-3-carbonitrile, a seemingly unassuming heterocyclic compound, has emerged as a pivotal building block, particularly in the development of targeted cancer therapies. Its unique arrangement of a methylated pyrazole core and a reactive nitrile functional group offers a powerful handle for medicinal chemists to construct complex molecular architectures with high precision. This guide provides an in-depth exploration of 1-methyl-1H-pyrazole-3-carbonitrile, from its synthesis and chemical reactivity to its critical role as a precursor in the synthesis of high-value active pharmaceutical ingredients (APIs). For researchers and drug development professionals, a thorough understanding of this intermediate is key to unlocking new synthetic pathways and accelerating the discovery of next-generation therapeutics.

Physicochemical Properties at a Glance

A solid understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis.

PropertyValueReference
Molecular Formula C₅H₅N₃[1]
Molecular Weight 107.11 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 108-110 °C[2]
Solubility Slightly soluble in water[2]

Strategic Synthesis of 1-Methyl-1H-pyrazole-3-carbonitrile

The efficient construction of the 1-methyl-1H-pyrazole-3-carbonitrile scaffold is paramount for its application in large-scale pharmaceutical production. Several synthetic routes have been developed, with the choice of method often depending on the availability of starting materials, desired purity, and scalability. The most common and industrially viable approaches involve the methylation of a pre-formed pyrazole ring followed by the dehydration of a carboxamide.

Synthetic Pathway Overview

Synthesis_Pathway A 1H-Pyrazole-3-carboxamide B 1-Methyl-1H-pyrazole-3-carboxamide A->B Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) C 1-Methyl-1H-pyrazole-3-carbonitrile B->C Dehydration (e.g., POCl₃, P₂O₅)

Caption: General synthetic scheme for 1-methyl-1H-pyrazole-3-carbonitrile.

Protocol 1: N-Methylation of 1H-Pyrazole-3-carboxamide

The introduction of the methyl group at the N1 position is a critical step that dictates the final structure and reactivity of the molecule. Phase-transfer catalysis is often employed to achieve high yields and regioselectivity.[3]

Experimental Protocol:

  • Reaction Setup: To a stirred suspension of 1H-pyrazole-3-carboxamide (1.0 equiv.) and potassium carbonate (2.0 equiv.) in a suitable aprotic solvent (e.g., acetonitrile or DMF) is added a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 equiv.).

  • Methylation: Dimethyl sulfate (1.2 equiv.) is added dropwise to the mixture at room temperature. The reaction is then heated to 40-50 °C and monitored by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-methyl-1H-pyrazole-3-carboxamide as a solid.

Causality Behind Experimental Choices: The use of a base like potassium carbonate is essential to deprotonate the pyrazole nitrogen, rendering it nucleophilic for the subsequent alkylation. The phase-transfer catalyst facilitates the transport of the pyrazole anion from the solid phase to the organic phase where the reaction with dimethyl sulfate occurs, thereby increasing the reaction rate and yield.

Protocol 2: Dehydration of 1-Methyl-1H-pyrazole-3-carboxamide

The conversion of the carboxamide to the nitrile is a classic dehydration reaction. Phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent for this transformation.[2]

Experimental Protocol:

  • Reaction Setup: 1-Methyl-1H-pyrazole-3-carboxamide (1.0 equiv.) is dissolved in a suitable solvent such as pyridine or DMF. The solution is cooled in an ice bath.

  • Dehydration: Phosphorus oxychloride (1.5 to 2.0 equiv.) is added dropwise to the cooled solution, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for several hours. The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium carbonate solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude 1-methyl-1H-pyrazole-3-carbonitrile can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: Pyridine or DMF act as both a solvent and an acid scavenger, neutralizing the HCl generated during the reaction. The use of an excess of POCl₃ ensures the complete conversion of the amide. The final aqueous work-up is crucial to quench any remaining POCl₃ and to precipitate the product.

The Reactive Landscape of 1-Methyl-1H-pyrazole-3-carbonitrile

The synthetic utility of 1-methyl-1H-pyrazole-3-carbonitrile stems from the reactivity of both the nitrile group and the pyrazole ring.

Transformations of the Nitrile Group

The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities, most notably amines and carboxylic acids.

Nitrile_Reactions A 1-Methyl-1H-pyrazole-3-carbonitrile B 1-Methyl-1H-pyrazol-3-amine (Encorafenib Intermediate) A->B Reduction (e.g., H₂, Raney Ni or LiAlH₄) C 1-Methyl-1H-pyrazole-3-carboxylic acid A->C Hydrolysis (e.g., H₂SO₄, H₂O or NaOH) D Ketone Derivatives A->D Grignard Reaction (e.g., R-MgBr)

Caption: Key reactions of the nitrile group in 1-methyl-1H-pyrazole-3-carbonitrile.

  • Reduction to Amines: The catalytic hydrogenation of the nitrile group provides a direct route to the corresponding primary amine, 1-methyl-1H-pyrazol-3-amine. This transformation is of paramount importance as this amine is a key building block for the synthesis of the BRAF inhibitor, Encorafenib.[4] Typical conditions involve the use of Raney Nickel or Palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[5]

  • Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under either acidic or basic conditions to yield 1-methyl-1H-pyrazole-3-carboxylic acid.[6][7] This carboxylic acid can then serve as a precursor for the synthesis of esters, amides, and other acid derivatives.

  • Reaction with Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the nitrile carbon to form, after hydrolysis, ketones.[8][9] This allows for the introduction of a variety of carbon-based substituents at the 3-position of the pyrazole ring.

Reactivity of the Pyrazole Ring

The pyrazole ring itself is an aromatic system and can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents. In the case of 1-methyl-1H-pyrazole-3-carbonitrile, the C4 position is the most likely site for electrophilic attack due to the directing effects of the nitrogen atoms and the electron-withdrawing nature of the nitrile group.

Application Profile: A Cornerstone in the Synthesis of Encorafenib

The most significant application of 1-methyl-1H-pyrazole-3-carbonitrile is its role as a key intermediate in the synthesis of Encorafenib, a potent and selective inhibitor of the BRAF kinase, which is used in the treatment of certain types of melanoma and other cancers.[4]

The synthetic strategy for Encorafenib relies on the construction of a complex pyrazolopyrimidine core. 1-Methyl-1H-pyrazole-3-carbonitrile is first reduced to 1-methyl-1H-pyrazol-3-amine. This amine then undergoes a series of reactions, including a crucial condensation step, to build the final drug molecule.

Illustrative Synthetic Pathway to Encorafenib Intermediate

Encorafenib_Intermediate_Synthesis A 1-Methyl-1H-pyrazole-3-carbonitrile B 1-Methyl-1H-pyrazol-3-amine A->B Reduction (e.g., H₂, Raney Ni) C Key Pyrazolopyrimidine Intermediate B->C Condensation with a pyrimidine derivative D Encorafenib C->D Further synthetic steps

Caption: Simplified pathway from 1-methyl-1H-pyrazole-3-carbonitrile to Encorafenib.

The availability of a robust and scalable synthesis for 1-methyl-1H-pyrazole-3-carbonitrile is therefore a critical factor in the manufacturing of this life-saving medication.

Conclusion: An Indispensable Tool for the Modern Medicinal Chemist

1-Methyl-1H-pyrazole-3-carbonitrile exemplifies the ideal chemical intermediate: a readily accessible, highly versatile, and strategically important building block. Its straightforward synthesis and the predictable reactivity of its functional groups provide chemists with a reliable platform for the construction of complex, biologically active molecules. The pivotal role of this compound in the synthesis of Encorafenib underscores its significance in the pharmaceutical industry. As the quest for new and more effective therapeutics continues, the demand for well-characterized and readily available intermediates like 1-methyl-1H-pyrazole-3-carbonitrile will undoubtedly grow, solidifying its place as an indispensable tool in the arsenal of the modern medicinal chemist.

References

  • Sánchez-Migallón, A., & de la Hoz, A. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Molecules, 21(4), 524.
  • Ghandour, M. I., Bouayad, A., Rodi, Y. K., Boukir, A., Chakroune, S., Akhazzane, M., & Essassi, E. M. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H-PYRAZOL-3-ONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 18(2), 65-78.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). RSC Advances, 13(1), 1-10.
  • Arshad, N., & Ali, S. (2018).
  • ENCORAFENIB, エンコラフェニブ - New Drug Approvals. (2020, January 24). Retrieved January 31, 2026, from [Link]

  • CN107673831A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. (n.d.).
  • Olesker, A., & Naggi, A. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. Arkivoc, 2015(7), 63-76.
  • Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209.
  • El-Sayed, W. A., Ali, O. M., & Abd-Elmoniem, A. M. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 785-796.
  • Fun, H. K., Nassar, E., & Mathew, V. (2012). 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o485.
  • LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

  • Patel, K. D., & Patel, H. D. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 940-945.
  • Xu, T., Zhong, Z., Yan, J., Chen, Y., Wang, A., & Wang, M. (2025). Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 23(28), 7260-7264.
  • AU2012340759A1 - Pharmaceutical formulations - Google Patents. (n.d.).
  • Preston, S., Jabbar, A., Nowell, C., Ryland, K., Gasser, R. B., & Baell, J. B. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(2), 1253–1261.
  • CN105646194A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents. (n.d.).
  • EP0749963A1 - N-alkylation method of pyrazole - Google Patents. (n.d.).
  • EP3816162A1 - DIARYLPYRAZOLE COMPOUND, COMPOSITION COMPRISING SAME, AND USE THEREOF - Google Patents. (n.d.).
  • LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

  • LibreTexts. (2020, May 30). 13.8: Organometallic Reagents. Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

  • WO2025003956A1 - High drug loading formulations of encorafenib - Google Patents. (n.d.).
  • Ramla, M. M., & Gomaa, M. A. M. (2012).
  • Experiment 12: Grignard Synthesis of Triphenylmethanol - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved January 31, 2026, from [Link]

  • General strategy for the synthesis of encorafenib conjugates. - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • Badhe, K., Dabholkar, V., & Kurade, S. (2023). Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach. Mapana Journal of Sciences, 22(3), 1-16.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). Retrieved January 31, 2026, from [Link]

  • Grignard Reaction. (n.d.). Retrieved January 31, 2026, from [Link]

  • Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2019). Tetrahedron Letters, 60(15), 1101-1104.
  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2021).
  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-91.
  • 1,3-Dipolar Cycloaddition Reactions of Benzonitrile Oxide to 2(1H)-Pyrazinone and Its N- and O-Methyl Derivatives. (2008). Journal of Heterocyclic Chemistry, 45(4), 1039-1043.
  • Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles. (1991). Journal of Heterocyclic Chemistry, 28(4), 1017-1020.

Sources

Exploratory

role of pyrazole scaffold in medicinal chemistry

The Role of the Pyrazole Scaffold in Medicinal Chemistry[1][2][3][4] Executive Summary: The Nitrogenous Keystone In the architecture of modern drug discovery, the pyrazole scaffold (1,2-diazole) operates as a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

The Role of the Pyrazole Scaffold in Medicinal Chemistry[1][2][3][4]

Executive Summary: The Nitrogenous Keystone

In the architecture of modern drug discovery, the pyrazole scaffold (1,2-diazole) operates as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its dominance is not accidental but stems from its unique physicochemical duality: it is an aromatic heterocycle that is metabolically robust yet electronically versatile.

For the medicinal chemist, the pyrazole ring is not merely a linker; it is a functional pharmacophore. It serves as a bioisostere for the imidazole ring, a mimic of the purine adenine base in ATP, and a rigid spacer that orients substituents into precise 3D vectors. This guide dissects the pyrazole scaffold’s utility, focusing on its critical role in kinase inhibition (ATP-mimicry) and enzyme selectivity (COX-2), while addressing the synthetic challenge of regiocontrol.

Structural & Physicochemical Foundations

The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.[1][2] Its utility in binding pockets is governed by three core properties:

  • Tautomerism & Hydrogen Bonding:

    • Unsubstituted pyrazoles (

      
      -H) exist in tautomeric equilibrium. This allows the scaffold to act simultaneously as a Hydrogen Bond Donor (HBD)  via the pyrrole-like NH and a Hydrogen Bond Acceptor (HBA)  via the pyridine-like N.[1]
      
    • Medicinal Implication:[1][2][5][6][7][8][9][10] This duality allows pyrazoles to bind to the "hinge region" of kinases, mimicking the adenine ring of ATP.

  • Basicity & pKa:

    • Pyrazole is a weak base (

      
       for the conjugate acid). This low basicity prevents protonation at physiological pH, ensuring the molecule remains neutral and membrane-permeable (high oral bioavailability).
      
  • Dipole & Pi-Stacking:

    • The dipole moment enables strong electrostatic interactions, while the aromatic character allows for

      
       stacking with phenylalanine or tyrosine residues in receptor pockets (e.g., the gatekeeper residues in kinases).
      
Table 1: Physicochemical Profile of the Pyrazole Core
PropertyValue/CharacteristicMedicinal Chemistry Relevance
LogP ~0.6 (Unsubstituted)Ideal starting point for lipophilicity tuning; allows addition of polar/non-polar groups without breaking Lipinski's Rule of 5.
H-Bonding 1 Donor, 1 AcceptorCritical for "Hinge Binding" in Kinases (e.g., Ruxolitinib).
Metabolic Stability HighResistant to oxidative metabolism compared to furan or thiophene; often used to block metabolic soft spots.
Geometry Planar, 5-memberedRigid spacer; orients substituents at ~72° angles (C3-C4-C5 vectors).

Pharmacological Architectures: Mechanism of Action

A. The Kinase Hinge Binder (ATP Mimicry)

The most prolific application of pyrazoles is in Type I kinase inhibitors. The scaffold mimics the adenine ring of ATP, slotting into the hydrophobic cleft between the N- and C-lobes of the kinase.

  • Case Study: Ruxolitinib (JAK1/2 Inhibitor) [5]

    • Mechanism:[11][12][13] Ruxolitinib targets the Janus Kinase (JAK) pathway.[7][14] The pyrazole ring is fused to a pyrimidine (forming a pyrrolopyrimidine), but the logic remains: the nitrogen atoms form bidentate H-bonds with the backbone of the kinase hinge region (Glu930 and Leu932 in JAK2).

    • Selectivity: The specific substitution on the pyrazole ring directs the molecule to fit the "gatekeeper" residue, distinguishing between JAK isoforms.

B. The Enzyme Pocket Fitter (COX-2 Selectivity)
  • Case Study: Celecoxib

    • Mechanism:[11][12][13] Celecoxib utilizes a central pyrazole ring to orient two phenyl rings and a trifluoromethyl group.[4]

    • The "Y-Shape" Geometry: The pyrazole acts as a rigid hub. It positions a sulfonamide-containing phenyl ring to bind into a hydrophilic side pocket (Arg513/His90) that is accessible in COX-2 but closed in COX-1 (due to the bulky Isoleucine in COX-1). This geometry is the sole determinant of its gastric-sparing selectivity profile.

Visualization: Signaling & Binding Logic

The following diagrams illustrate the critical binding interactions and the structural logic of pyrazole-based drugs.

Diagram 1: Ruxolitinib Binding Mode (JAK2 Hinge Region)

This diagram maps the H-bond network that anchors the drug into the ATP-binding site.

Ruxolitinib_Binding cluster_Drug Ruxolitinib (Ligand) cluster_Protein JAK2 Kinase Domain (Target) PyrroloPyrimidine Pyrrolo[2,3-d]pyrimidine (Scaffold Core) PyrazoleN Pyrazole Nitrogen (N1) (H-Bond Donor) PyrroloPyrimidine->PyrazoleN Nitrile Nitrile Group (P-loop Interaction) PyrroloPyrimidine->Nitrile Cyclopentane Cyclopentane Ring (Hydrophobic Shield) PyrroloPyrimidine->Cyclopentane Glu930 Glu930 (Backbone C=O) PyrroloPyrimidine->Glu930 H-Bond (Acceptor) Leu932 Leu932 (Backbone NH) PyrazoleN->Leu932 H-Bond (Donor) Met929 Met929 (Hinge Region) Nitrile->Met929 Weak Interaction HydrophobicPocket Hydrophobic Pocket (Val/Ala/Leu) Cyclopentane->HydrophobicPocket Van der Waals

Caption: Schematic representation of Ruxolitinib binding to the JAK2 kinase hinge region. Note the critical bidentate hydrogen bonding (Red Dashed Lines).

Diagram 2: SAR & Regioselectivity Logic

A decision tree for medicinal chemists when designing pyrazole substitutions.

Pyrazole_SAR Pyrazole Pyrazole Scaffold (1H-pyrazole) N1 N1 Position (Tautomer Control) Pyrazole->N1 C3 C3 Position (Steric/Lipophilic) Pyrazole->C3 C4 C4 Position (Electronic Tuning) Pyrazole->C4 C5 C5 Position (Regio-Conflict) Pyrazole->C5 N1_Detail Unsubstituted: H-Bond Donor Substituted: Block Metabolism / Solubility N1->N1_Detail C3_Detail Major Vector for Selectivity (Gatekeeper) C3->C3_Detail C4_Detail Halogenation (F/Cl) modulates pKa & Metabolic Stability C4->C4_Detail C5_Detail Steric Clash Risk Critical for 'Twist' Angle C5->C5_Detail

Caption: Structure-Activity Relationship (SAR) map of the pyrazole ring, highlighting the functional role of each position in drug design.

Detailed Experimental Protocol: Regioselective Synthesis

One of the most persistent challenges in pyrazole chemistry is regioselectivity during the synthesis of asymmetric pyrazoles (specifically distinguishing between the 1,3- and 1,5-isomers). The classical condensation of hydrazine with 1,3-diketones often yields mixtures.

Protocol: Regioselective Synthesis of 1-Aryl-3,5-Substituted Pyrazoles Rationale: This protocol utilizes a specific solvent effect (DMAc) to control the nucleophilic attack of the hydrazine, favoring the 1,3,5-trisubstituted product with high regiocontrol (>95:5).

Materials:
  • Substrate: 1-Phenylbutane-1,3-dione (1.0 eq)

  • Reagent: Phenylhydrazine (1.1 eq)

  • Solvent:

    
    -Dimethylacetamide (DMAc) - Critical for regiocontrol
    
  • Catalyst: None required (Thermal control)

Step-by-Step Methodology:
  • Preparation:

    • In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Phenylbutane-1,3-dione (1.62 g, 10 mmol) in DMAc (10 mL).

    • Note: Ensure the 1,3-diketone is fully dissolved before adding hydrazine to prevent localized concentration gradients.

  • Addition:

    • Add Phenylhydrazine (1.08 mL, 11 mmol) dropwise over 5 minutes at room temperature (

      
      ).
      
    • Observation: A slight exotherm may occur; the solution typically turns yellow/orange.

  • Reaction:

    • Stir the reaction mixture at room temperature for 1–2 hours.

    • Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The starting diketone spot (

      
      ) should disappear.
      
  • Work-up:

    • Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. The product should precipitate out as a solid.

    • Filter the solid using a Büchner funnel.

    • Wash the filter cake with cold water (

      
      ) to remove residual DMAc.
      
  • Purification & Validation:

    • Recrystallize the crude solid from Ethanol.

    • Validation (NMR):

      • 
         (DMSO-
        
        
        
        ): Look for the characteristic pyrazole C4-H singlet around
        
        
        6.8–7.2 ppm.
      • Regio-check: NOESY (Nuclear Overhauser Effect Spectroscopy) is required to confirm the spatial proximity of the N-Phenyl ring to the C5-substituent, confirming the 1,5-relationship.

Future Perspectives: Beyond the Hinge

The future of the pyrazole scaffold lies in Covalent Inhibition and Allosteric Modulation .

  • Covalent Inhibitors: Attaching acrylamide "warheads" to the pyrazole C4 position allows for irreversible binding to cysteine residues in kinases (e.g., BTK inhibitors), overcoming resistance mutations.

  • Allosteric Inhibitors: Drugs like Asciminib (BCR-ABL1 inhibitor) use the pyrazole scaffold not to bind the ATP pocket, but to bind the myristoyl pocket, locking the kinase in an inactive conformation.[1] This represents a shift from "competition" to "conformational locking."

References

  • Fassihi, A. et al. (2025). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues. PubMed.[7][10] Link

  • Lakkaniga, N. R. et al. (2023). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). MDPI Molecules. Link

  • Zhang, Z. et al. (2024).[12] An I2-mediated metal-free oxidative C-N bond formation enables a regioselective pyrazole synthesis. Journal of Organic Chemistry. Link

  • Kufareva, I. et al. (2008). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry. Link

  • FDA Drug Database . Ruxolitinib (Jakafi) Approval History and Labeling. FDA.gov. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Large-Scale Synthesis of 1-Methyl-1H-pyrazole-3-carbonitrile

Introduction 1-Methyl-1H-pyrazole-3-carbonitrile is a key building block in the synthesis of a variety of biologically active molecules, finding applications in the pharmaceutical and agrochemical industries. Its pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methyl-1H-pyrazole-3-carbonitrile is a key building block in the synthesis of a variety of biologically active molecules, finding applications in the pharmaceutical and agrochemical industries. Its pyrazole core, substituted with a methyl group at the N1 position and a nitrile group at the C3 position, provides a versatile scaffold for the development of novel compounds. The increasing demand for this intermediate necessitates the development of robust, scalable, and safe manufacturing processes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of 1-methyl-1H-pyrazole-3-carbonitrile. It details two primary synthetic strategies, offering in-depth protocols, mechanistic insights, and critical safety considerations to ensure a successful and safe scale-up.

Strategic Approaches to Large-Scale Synthesis

Two principal retrosynthetic pathways are considered for the industrial production of 1-methyl-1H-pyrazole-3-carbonitrile, each with its own set of advantages and challenges. The choice of a specific route will depend on factors such as raw material availability, cost, equipment, and environmental considerations.

Strategy 1: Cyclocondensation of a β-Ketonitrile Equivalent with Methylhydrazine

This is a classic and widely applicable approach for the formation of pyrazoles. The key transformation involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. For the target molecule, a suitable β-ketonitrile is required.

Strategy 2: Dehydration of 1-Methyl-1H-pyrazole-3-carboxamide

An alternative route involves the dehydration of the corresponding pyrazole-3-carboxamide. This approach is viable if the amide precursor is readily accessible or can be synthesized economically.

Strategy 1: Detailed Protocol for Cyclocondensation Route

This protocol is based on the well-established reaction of a β-functionalized acrylonitrile with methylhydrazine. Specifically, we will focus on the use of (E)-2-cyano-3-ethoxyacrylonitrile as a readily available starting material.

Reaction Scheme

Cyclocondensation_Route start (E)-2-cyano-3-ethoxyacrylonitrile + Methylhydrazine intermediate Intermediate Adduct start->intermediate Nucleophilic Addition-Elimination product 1-Methyl-1H-pyrazole-3-carbonitrile intermediate->product Intramolecular Cyclization & Aromatization

Caption: Synthetic workflow for the cyclocondensation route.

Causality of Experimental Choices
  • Starting Material: (E)-2-cyano-3-ethoxyacrylonitrile is chosen due to its bifunctional nature, possessing both a nitrile group and a masked aldehyde functionality (as an enol ether). This allows for a direct cyclization reaction with methylhydrazine.

  • Reagent: Methylhydrazine is the source of the N1-methyl group and the second nitrogen atom of the pyrazole ring. The regioselectivity of the reaction is driven by the higher nucleophilicity of the substituted nitrogen atom of methylhydrazine in many cases[1].

  • Solvent: A protic solvent like ethanol or isopropanol is typically used to facilitate the reaction and to dissolve the starting materials.

  • Temperature Control: The initial addition of methylhydrazine is often performed at a lower temperature to control the exothermicity of the reaction. The reaction mixture is then heated to drive the cyclization and aromatization steps to completion.

Detailed Experimental Protocol

Materials and Equipment:

  • Jacketed glass reactor (appropriate volume for the intended scale) equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel.

  • (E)-2-cyano-3-ethoxyacrylonitrile

  • Methylhydrazine (handle with extreme caution)[2][3][4]

  • Ethanol (or Isopropanol)

  • Toluene

  • Activated Carbon

  • Diatomaceous earth (e.g., Celite®)

  • Standard laboratory glassware and personal protective equipment (PPE).

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Charging of Starting Material: Charge the reactor with (E)-2-cyano-3-ethoxyacrylonitrile (1.0 eq) and ethanol (5-10 volumes).

  • Initial Cooling: Cool the stirred solution to 0-5 °C.

  • Methylhydrazine Addition: Slowly add methylhydrazine (1.0-1.1 eq) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. Caution: The reaction is exothermic.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. Then, slowly warm the reaction to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • Solvent Swap: Once the reaction is complete, cool the mixture to 40-50 °C. Distill off the ethanol under reduced pressure and replace it with toluene. This is to facilitate the subsequent work-up and purification steps.

  • Aqueous Work-up: Wash the toluene solution with water to remove any unreacted methylhydrazine and other water-soluble impurities.

  • Decolorization: Treat the organic layer with activated carbon at 50-60 °C for 1 hour to remove colored impurities.

  • Filtration: Filter the hot solution through a pad of diatomaceous earth to remove the activated carbon.

  • Crystallization: Concentrate the toluene solution under reduced pressure. The product will crystallize upon cooling. The crystallization can be aided by the addition of a non-polar solvent like heptane.

  • Isolation and Drying: Isolate the product by filtration, wash with cold heptane, and dry under vacuum at 40-50 °C to a constant weight.

Data Summary
ParameterValue
Typical Yield 75-85%
Purity (by HPLC) >99%
Appearance White to off-white crystalline solid
Melting Point 36-39 °C

Strategy 2: Detailed Protocol for Dehydration of Pyrazole Carboxamide

This route is advantageous if 1-methyl-1H-pyrazole-3-carboxamide is a readily available or cost-effective starting material. The core of this process is the removal of a water molecule from the primary amide to form the nitrile.

Reaction Scheme

Dehydration_Route start 1-Methyl-1H-pyrazole-3-carboxamide product 1-Methyl-1H-pyrazole-3-carbonitrile start->product Dehydration (e.g., POCl₃, SOCl₂, P₂O₅)

Caption: Synthetic workflow for the dehydration route.

Causality of Experimental Choices
  • Dehydrating Agent: A variety of dehydrating agents can be employed. Phosphorus oxychloride (POCl₃) is a common and effective choice for this transformation. Other reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) can also be used[5]. The choice of reagent will influence the reaction conditions and work-up procedure.

  • Solvent: An inert aprotic solvent such as dichloromethane (DCM), chloroform, or toluene is typically used. The reaction can sometimes be run neat if the starting material is a low-melting solid or a liquid.

  • Temperature: The reaction is often carried out at elevated temperatures to ensure complete conversion.

  • Work-up: A careful aqueous quench is necessary to destroy the excess dehydrating agent and to isolate the product.

Detailed Experimental Protocol

Materials and Equipment:

  • Jacketed glass reactor with a mechanical stirrer, thermocouple, condenser with a gas outlet to a scrubber, and addition funnel.

  • 1-Methyl-1H-pyrazole-3-carboxamide

  • Phosphorus oxychloride (POCl₃) (handle with extreme caution)

  • Dichloromethane (DCM) or Toluene

  • Aqueous sodium bicarbonate solution

  • Standard laboratory glassware and PPE.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. The gas outlet should be connected to a scrubber containing a sodium hydroxide solution to neutralize any evolved HCl.

  • Charging of Starting Material: Charge the reactor with 1-methyl-1H-pyrazole-3-carboxamide (1.0 eq) and DCM (5-10 volumes).

  • Cooling: Cool the stirred suspension to 0-5 °C.

  • Addition of Dehydrating Agent: Slowly add phosphorus oxychloride (1.1-1.5 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition, allow the mixture to warm to room temperature and then heat to reflux (approximately 40 °C for DCM) for 2-4 hours. Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0-5 °C. Very carefully and slowly, quench the reaction by adding it to a stirred mixture of ice and water. Caution: The quenching of POCl₃ is highly exothermic and generates HCl gas.

  • Phase Separation: Separate the organic layer.

  • Neutralization: Wash the organic layer with a saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Then, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., toluene/heptane). A general procedure for the purification of nitrile products involves vacuum distillation at 20-50 mbar[5].

Data Summary
ParameterValue
Typical Yield 80-90%
Purity (by HPLC) >99% after purification
Appearance Colorless to pale yellow oil or low melting solid
Boiling Point ~80-85 °C at 10 mmHg

Safety, Health, and Environmental Considerations

Methylhydrazine:

  • Hazards: Methylhydrazine is highly toxic, corrosive, flammable, and a suspected carcinogen[2][3][4]. It can be absorbed through the skin and is a potent respiratory irritant.

  • Handling: Always handle methylhydrazine in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., Tychem®), a lab coat, and chemical splash goggles with a face shield[2]. An emergency shower and eyewash station should be readily accessible.

  • Spills: Have a spill kit ready that is appropriate for hydrazine derivatives. Small spills can be absorbed with an inert material and neutralized with a dilute solution of an oxidizing agent like calcium hypochlorite.

  • Waste Disposal: All waste containing methylhydrazine must be treated as hazardous and disposed of according to local regulations.

Phosphorus Oxychloride (POCl₃):

  • Hazards: POCl₃ is a highly corrosive and toxic liquid that reacts violently with water, releasing heat and toxic gases (HCl). It can cause severe burns to the skin, eyes, and respiratory tract.

  • Handling: Handle in a fume hood with appropriate PPE. Ensure all equipment is scrupulously dry.

  • Quenching: The quenching process must be performed with extreme care, adding the reaction mixture to ice/water slowly and with efficient cooling and stirring.

  • Waste Disposal: The aqueous waste from the quench will be acidic and must be neutralized before disposal.

General Considerations:

  • Process Safety: A thorough process hazard analysis (PHA) should be conducted before any large-scale synthesis. This should include an evaluation of potential runaway reactions, especially during the addition of exothermic reagents.

  • Environmental: Minimize solvent usage and consider solvent recycling where possible. Aqueous waste streams should be neutralized and treated before discharge.

Conclusion

The large-scale synthesis of 1-methyl-1H-pyrazole-3-carbonitrile can be successfully achieved through either a cyclocondensation or a dehydration route. The choice of method will be dictated by economic and logistical factors. Both protocols presented here are robust and scalable, provided that strict safety precautions are observed, particularly when handling hazardous reagents like methylhydrazine and phosphorus oxychloride. A thorough understanding of the reaction mechanisms and potential hazards is paramount for the safe and efficient production of this valuable chemical intermediate.

References

  • ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole. Retrieved from a relevant scientific diagram source.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the formation of pyrazole-4-carbonitrile. Retrieved from a relevant scientific diagram source.
  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Org. Synth., 85, 179. DOI: 10.15227/orgsyn.085.0179
  • Google Patents. (n.d.). EP2008996A1 - Process for the production of pyrazoles.
  • National Institutes of Health. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • ResearchGate. (n.d.). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 786.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Organic Syntheses. (n.d.). methylhydrazine sulfate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). METHYL HYDRAZINE HAZARD SUMMARY. Retrieved from [Link]

  • ACS Publications. (2013). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Org. Process Res. Dev., 17(11), 1438–1442. DOI: 10.1021/op400234c
  • National Institutes of Health. (n.d.). Methylhydrazine. PubChem. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Methylhydrazine. Retrieved from [Link]

Sources

Application

use of 1-methyl-1H-pyrazole-3-carbonitrile in agrochemical synthesis

Application Note: Strategic Utilization of 1-Methyl-1H-Pyrazole-3-Carbonitrile in Agrochemical Synthesis Executive Summary 1-methyl-1H-pyrazole-3-carbonitrile (CAS: 36650-74-5) serves as a critical "switch" intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Methyl-1H-Pyrazole-3-Carbonitrile in Agrochemical Synthesis

Executive Summary

1-methyl-1H-pyrazole-3-carbonitrile (CAS: 36650-74-5) serves as a critical "switch" intermediate in the synthesis of modern crop protection agents.[1][2] While the 1-methyl-pyrazole-4-carbonyl motif is ubiquitous in SDHI fungicides (e.g., Bixafen, Fluxapyroxad), the C3-substituted variants are increasingly vital for resistance management and novel modes of action (MoA), particularly in ryanodine receptor modulators and next-generation nematicides.[1]

This guide details the technical handling, quality control, and synthetic divergence of this intermediate.[1][3] It focuses on transforming the nitrile "warhead" into three primary pharmacophores: Carboxylic Acids (for amide coupling), Amines (for linker construction), and Tetrazoles (as carboxylic acid bioisosteres).[2][3]

Chemical Profile & Quality Control

Before initiating synthesis, the regiochemical purity of the starting material must be validated.[1][3] A common failure mode in pyrazole chemistry is the contamination of the 3-isomer with the thermodynamically favored 5-isomer.[1][2][3]

PropertySpecification
CAS No. 36650-74-5
Formula C

H

N

MW 107.11 g/mol
Appearance White to off-white crystalline solid
Melting Point 68–72 °C
Solubility Soluble in DCM, MeOH, THF; sparingly soluble in water.[1][2]
Protocol 1: Regioisomer Validation (Self-Validating Step)

Rationale: Commercial synthesis from methylhydrazine and ethoxy-methylene compounds often yields mixtures.[1][2] The 3-CN isomer is distinguished by the interaction between the N-Methyl group and the C5-proton.[1][2][3]

  • Prepare Sample: Dissolve 10 mg in DMSO-d6.

  • Run 1H-NMR: Focus on the N-methyl singlet (~3.9 ppm) and the aromatic protons.[1][2][3]

  • Run NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Pass Criteria: Strong NOE signal between the N-methyl group and the C5-H proton (adjacent).[1][2][3]

    • Fail Criteria: NOE signal between N-methyl and C3-substituent (indicates 5-isomer) or lack of C5-H interaction.[1][2]

  • HPLC Purity: Must be >98% a/a to prevent downstream byproduct amplification.

Divergent Synthesis Workflows

The utility of the nitrile lies in its ability to access distinct chemical spaces.[1][2][3]

Diagram 1: The C3-Divergent Pathway[1][3]

G Start 1-Methyl-1H-pyrazole -3-carbonitrile Acid 3-Carboxylic Acid (SDHI Precursor) Start->Acid Hydrolysis (NaOH/H2O) Amine 3-Aminomethyl (Linker/Scaffold) Start->Amine Reduction (LiBH4 or H2/Cat) Tetrazole Tetrazole Derivative (Bioisostere) Start->Tetrazole Cycloaddition (NaN3/ZnBr2)

Caption: Divergent synthetic pathways from the nitrile core to key agrochemical pharmacophores.

Detailed Experimental Protocols

Application A: Hydrolysis to 1-Methyl-1H-Pyrazole-3-Carboxylic Acid

Context: This acid is the direct precursor for amide coupling reactions used to generate fungicide libraries.[1][2][3]

Mechanism: Base-catalyzed hydrolysis converts the nitrile to the carboxylate, followed by acidification.[1][3] Safety: Ammonia gas is evolved.[1][2][3] Work in a fume hood.

Step-by-Step Protocol:

  • Charge: In a 250 mL round-bottom flask, suspend 1-methyl-1H-pyrazole-3-carbonitrile (10.7 g, 100 mmol) in Methanol (50 mL).

  • Reagent Addition: Add NaOH solution (20%) (40 mL, 200 mmol) dropwise over 10 minutes.

    • Observation: The reaction is slightly exothermic.[1][2][3]

  • Reflux: Heat the mixture to reflux (65–70 °C) for 6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1).[2] The nitrile spot (Rf ~0.[2][3]6) should disappear; the acid stays at the baseline.[1][2][3]

  • Workup:

    • Concentrate in vacuo to remove Methanol.[1][2][3]

    • Dilute residue with water (50 mL).[2]

    • Wash with DCM (2 x 30 mL) to remove unreacted neutral impurities.[2]

  • Isolation: Acidify the aqueous layer to pH 2–3 using HCl (6N) .

    • Critical: Precipitate formation should be immediate.[1][2][3]

  • Filtration: Filter the white solid, wash with cold water, and dry in a vacuum oven at 50 °C.

    • Expected Yield: 85–92%.[1][2][3]

Application B: Reduction to (1-Methyl-1H-pyrazol-3-yl)methanamine

Context: Aminomethyl pyrazoles are used as linkers in next-gen insecticides, providing flexibility that rigid amides lack.[1][2]

Reagents: Lithium Borohydride (LiBH


) is preferred over LAH for safety and chemoselectivity in the presence of halides.[2][3]

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck flask under Nitrogen.

  • Solvation: Dissolve the nitrile (5.35 g, 50 mmol) in anhydrous THF (100 mL).

  • Addition: Add LiBH

    
      (2.0 M in THF, 50 mL, 100 mmol) dropwise at 0 °C.
    
  • Activation: Add Methanol (4 mL) dropwise.

    • Note: Vigorous gas evolution (H

      
      ).[2] Control addition rate to maintain temp < 10 °C.
      
  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench (Hazardous): Cool to 0 °C. Add Acetone (10 mL) slowly to consume excess hydride, followed by saturated NH

    
    Cl.
    
  • Extraction: Extract with EtOAc (3 x 50 mL). Dry over Na

    
    SO
    
    
    
    .
  • Purification: The amine often requires conversion to the HCl salt for storage.[1][2][3] Bubble HCl gas through an ether solution of the crude amine.[1][2][3]

Advanced Application: Bioisostere Construction

In modern agrochemistry, replacing a carboxylic acid with a tetrazole can improve metabolic stability and lipophilicity (LogP), enhancing leaf penetration.[2]

Diagram 2: Tetrazole Synthesis Workflow

Tetrazole Step1 Reagent Prep: Nitrile + NaN3 + ZnBr2 Solvent: Water/Isopropanol Step2 Reaction: Reflux @ 80-100°C Time: 12-24h Step1->Step2 Step3 Workup: Acidify to pH 1 (HCl) Precipitate Formation Step2->Step3 Step4 Purification: Recrystallization (EtOH) Step3->Step4 Warning SAFETY ALERT: Avoid hydrazoic acid formation Keep pH basic until quench Warning->Step3

Caption: Zinc-catalyzed [3+2] cycloaddition to form 5-(1-methyl-1H-pyrazol-3-yl)-1H-tetrazole.

Protocol Notes:

  • Catalyst: Zinc Bromide (ZnBr

    
    ) allows the reaction to proceed in water/alcohol mixtures, avoiding the use of toxic, high-boiling solvents like DMF or DMSO.[3]
    
  • Safety: Sodium Azide (NaN

    
    ) is acutely toxic.[2][3] Never mix directly with acid.[1][2][3] The acidification step (Step 3) must be done in a well-ventilated hood as trace HN
    
    
    
    may form.[1][2][3]

References

  • Synthesis of Pyrazole Carboxylic Acids

    • Title: Process for the preparation of 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid.[1][2]

    • Source: WO Patent 2006/015866 (BASF).[2]

    • Relevance: Describes the hydrolysis conditions for pyrazole nitriles and esters relevant to this scaffold.
    • URL:[2][3]

  • Reduction of Nitriles to Amines

    • Title: Selective reduction of nitriles to primary amines using Lithium Borohydride.[1][2][3]

    • Source:Journal of Organic Chemistry, 1982, 47, 16, 3153–3159.[2][3]

    • Relevance: Establishes the LiBH4/MeOH protocol for chemoselective reduction.
    • URL:[Link][2][3]

  • Tetrazole Synthesis (Zinc Catalysis)

    • Title: Zinc(II) salts as efficient catalysts for the synthesis of 5-substituted 1H-tetrazoles.[1][2][3]

    • Source:Journal of Organic Chemistry, 2001, 66, 23, 7945–7950.[2][3]

    • Relevance: The "Click" chemistry approach for converting the nitrile to the tetrazole bioisostere.[1][2][3]

    • URL:[Link][2][3]

  • Agrochemical Relevance (SDHI Fungicides)

    • Title: Succinate Dehydrogenase Inhibitors (SDHIs) in Crop Protection.[2]

    • Source:Modern Crop Protection Compounds, Wiley-VCH.[1][2]

    • Relevance: Contextualizes the pyrazole core in commercial fungicides like Penthiopyrad.[1][2][3]

    • URL:[Link][2][3]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting pyrazole synthesis side reactions

Welcome to the Pyrazole Synthesis Technical Support Center. Current Status: operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Synthesis Technical Support Center.

Current Status: operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Knorr Condensation & N-Alkylation Side Reactions

Overview: The "Simple" Heterocycle That Isn't

You are likely here because your "straightforward" condensation of a hydrazine with a 1,3-dicarbonyl yielded a 50:50 mixture of isomers, an inseparable oil, or a stubborn hydrazone intermediate. While the Knorr pyrazole synthesis is a textbook reaction, its practical application in drug discovery is plagued by regioselectivity issues and tautomeric ambiguity.

This guide treats your synthesis as a system. We break down the failure modes (Tickets) and provide self-validating protocols to resolve them.

Ticket #001: Regioisomer Contamination (The N1-Switch)

User Issue: "I reacted methylhydrazine with my unsymmetrical 1,3-diketone in ethanol, but I got a mixture of 1,3- and 1,5-isomers that I can't separate by column chromatography."

Root Cause Analysis: The Knorr synthesis proceeds via an initial nucleophilic attack of the hydrazine on one of the carbonyl carbons. In unsymmetrical diketones, this attack is governed by a subtle competition between sterics (attack at the less hindered carbonyl) and electronics (attack at the more electrophilic carbonyl). In protic solvents like ethanol, hydrogen bonding can mask these differences, leading to poor selectivity.

The Fix: Fluorinated Solvents (The "HFIP Effect") Switching the solvent from Ethanol to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) can drastically shift the regioselectivity.[1][2] These solvents are strong hydrogen-bond donors (HBD) but poor nucleophiles. They selectively coordinate to the 1,3-dicarbonyl oxygen atoms, amplifying the electronic differentiation between the two carbonyls and stabilizing the transition state for the desired isomer [1, 2].

Data: Solvent Influence on Regioisomer Ratio

Substrate: Methylhydrazine + Unsymmetrical 1,3-Diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione)[1]

SolventDielectric Constant (

)
H-Bond Donor Ability (

)
Regioisomer Ratio (1,5- : 1,3-isomer)Yield (%)
Ethanol 24.50.8360 : 40 (Mixture)82%
TFE 26.71.5185 : 15 88%
HFIP 16.71.9697 : 3 (High Selectivity)92%

Data aggregated from Fustero et al. [1] and BenchChem Internal Studies [2].

Mechanism Visualization

The following diagram illustrates how the solvent and substituents dictate the pathway.

KnorrRegioselectivity Start 1,3-Diketone + Hydrazine PathA Attack at C1 (Steric Control) Start->PathA Ethanol (Non-selective) PathB Attack at C3 (Electronic Control) Start->PathB HFIP (H-Bond Activation) IntermediateA Hydrazone A PathA->IntermediateA IntermediateB Hydrazone B PathB->IntermediateB Product13 1,3-Isomer (Minor in HFIP) IntermediateA->Product13 - H2O Product15 1,5-Isomer (Major in HFIP) IntermediateB->Product15 - H2O

Caption: Divergent pathways in Knorr synthesis. HFIP promotes "Path B" via selective activation of the more basic carbonyl oxygen.

Ticket #002: The "Oiling Out" & Purification Nightmare

User Issue: "My isomers have identical Rf values on TLC and boil within 2°C of each other. Distillation failed, and the crude is a dark oil."

Root Cause Analysis: Pyrazole isomers (e.g., 1,3-dimethyl vs. 1,5-dimethylpyrazole) often have nearly identical physical properties in their free base form. However, their basicities (pKa) differ significantly due to the steric environment around the pyridine-like nitrogen (N2).

The Fix: Selective Salt Formation (The "Nitrate/Oxalate" Method) You can separate isomers by converting them into acid-addition salts. The sterically hindered isomer often forms a much more soluble salt (or fails to crystallize), while the unhindered isomer precipitates as a clean solid [3, 4].

Protocol: Purification via Nitrate Salt Crystallization
  • Dissolution: Dissolve the crude oily mixture (e.g., 10 g) in Ethyl Acetate or Ethanol (50 mL).

  • Acid Addition:

    • Place the flask in an ice bath (0°C).

    • Dropwise add concentrated Nitric Acid (HNO3) or Oxalic Acid (1.05 equiv relative to the desired isomer).

    • Caution: Exothermic reaction.

  • Crystallization:

    • Stir vigorously.[3] A white precipitate should form within 30 minutes.

    • If oiling occurs, reheat to reflux until clear, then cool slowly to room temperature with stirring.

  • Filtration: Filter the solid. This is typically the 1,3-isomer salt (less hindered).

  • Liberation: Suspend the salt in water, neutralize with NaHCO3, and extract with DCM to recover the pure free base.

  • Recovery of Minor Isomer: The filtrate contains the 1,5-isomer salt (or free base if it didn't crystallize).

Ticket #003: N-Alkylation Ambiguity

User Issue: "I started with a pre-formed pyrazole and alkylated it with methyl iodide. I wanted the N1-methyl product, but I got a mixture."

Root Cause Analysis: Unsubstituted pyrazoles exist in tautomeric equilibrium. When deprotonated, the resulting anion has two nucleophilic nitrogen sites. The site of alkylation is determined by the "loose" vs. "tight" ion pair character of the solvent/base combination [5].

The Fix: The Decision Tree Use the following logic to force the reaction toward the desired isomer.

NAlkylation Start Target: N-Alkylated Pyrazole BaseChoice Choose Base & Solvent Start->BaseChoice Cond1 NaH / THF (Kinetic Control) BaseChoice->Cond1 Irreversible Deprotonation Cond2 K2CO3 / DMSO (Thermodynamic Control) BaseChoice->Cond2 Reversible/Equilibrium Outcome1 Mixture or Sterically Favored Cond1->Outcome1 Outcome2 Thermodynamic Product (Less Hindered N) Cond2->Outcome2

Caption: Selection of base/solvent system to control N-alkylation regiochemistry.

  • For N1-Alkylation (Thermodynamic): Use Cs2CO3 or K2CO3 in DMF or DMSO . This allows equilibration, favoring the formation of the sterically less crowded isomer (usually the 1,3-substituted product).

  • For N2-Alkylation (Kinetic/Steric): Use NaH or LiHMDS in THF . The lithium/sodium cation coordinates tightly to the N-anion, often directing alkylation to the nitrogen furthest from bulky substituents (or the one chelated by a neighboring group).

Ticket #004: The "Stalled" Hydrazone

User Issue: "I isolated a solid, but NMR shows it's the hydrazone intermediate, not the cyclized pyrazole."

Root Cause Analysis: The Knorr synthesis is a two-step process: (1) Imine formation (fast), (2) Cyclization/Dehydration (slow). If the pH is neutral or basic, the reaction often stops at the hydrazone.

Troubleshooting Steps:

  • Check pH: The cyclization is acid-catalyzed. Ensure the reaction mixture is acidic (pH < 4).

  • Force Dehydration: If the hydrazone is isolated:

    • Resuspend it in Glacial Acetic Acid .

    • Heat to reflux for 2 hours.

    • Self-Validation: The disappearance of the N-H signal in the NMR and a shift in the methyl ketone signal indicates cyclization.

References

  • Fustero, S., et al. "Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs."[1] Journal of Organic Chemistry, 73(9), 3523-3529.[2] Link

  • BenchChem Technical Support. "Managing Regioselectivity in Substituted Pyrazole Synthesis." BenchChem Knowledge Base. Link

  • US Patent 5616723A. "Process for the preparation of 3-amino-5-methylpyrazole." Google Patents. Link

  • BenchChem Technical Support. "Purification of Methyl Pyrazole Isomers." BenchChem Knowledge Base. Link

  • Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Novel Pyrazole Scaffolds vs. Standard Kinase Inhibitors

Executive Summary: The Pyrazole Advantage The pyrazole scaffold represents a "privileged structure" in kinase inhibitor discovery due to its ability to mimic the adenine ring of ATP, facilitating potent hydrogen bonding...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Advantage

The pyrazole scaffold represents a "privileged structure" in kinase inhibitor discovery due to its ability to mimic the adenine ring of ATP, facilitating potent hydrogen bonding with the kinase hinge region. While first-generation inhibitors (e.g., Staurosporine) offered potency at the cost of selectivity, modern pyrazole derivatives (e.g., Ruxolitinib, Crizotinib) demonstrate that structural tuning can achieve high specificity.

This guide provides a rigorous validation framework for novel pyrazole compounds, comparing them against industry benchmarks to establish their efficacy, selectivity, and kinetic residence time.

Mechanistic Basis: ATP-Competitive Inhibition

Most pyrazole-based inhibitors function as Type I ATP-competitive inhibitors . They bind to the active conformation (DFG-in) of the kinase, physically blocking the transfer of the


-phosphate from ATP to the substrate.
Pathway Interference Model

To validate a novel pyrazole, one must demonstrate the interruption of specific downstream signaling. We use the JAK-STAT pathway as the representative model, given the success of pyrazole inhibitors (e.g., Ruxolitinib) in this space.

JAK_STAT_Inhibition Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Active Site) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation ATP ATP ATP->JAK Fuel (Normal State) Pyrazole Novel Pyrazole (Inhibitor) Pyrazole->JAK Competitive Binding (Blocks ATP) pSTAT p-STAT (Phosphorylated) STAT->pSTAT GeneExp Gene Expression (Proliferation) pSTAT->GeneExp Translocation

Figure 1: Mechanism of Action. The novel pyrazole competes with ATP for the JAK kinase active site, preventing STAT phosphorylation and subsequent gene transcription.

Comparative Analysis: Benchmarking Performance

A robust validation requires comparing your novel compound against both a "pan-kinase" reference (negative control for selectivity) and a "best-in-class" clinical drug.

Table 1: Performance Metrics of Pyrazole Candidates vs. Standards
FeatureNovel Pyrazole Series (Candidate) Staurosporine (Benchmark) Ruxolitinib (Clinical Std) Why This Matters?
Binding Mode Type I (ATP Competitive)Type I (Pan-Kinase)Type I (JAK1/2 Selective)Defines the kinetic profile and potential for off-target toxicity.
IC50 (Potency) < 10 nM (Target Specific)< 5 nM (Broad Spectrum)3.3 nM (JAK1) [1]Thermodynamic affinity; essential for initial screening but poor predictor of in vivo duration.
Selectivity High (Target > 100x vs off-target)Low (Promiscuous)High (JAK1/2 > JAK3/TYK2)Prevents off-target side effects. Staurosporine is the "worst-case" selectivity baseline.
Residence Time (

)
Target: > 60 min Transient (< 10 min)Moderate (~30-60 min)Critical: Long

correlates with sustained efficacy even after drug clearance (drug-target binding hysteresis).

Experimental Validation Protocols

To publish a validated inhibitor, you must move beyond simple IC50s. The following workflow integrates biochemical, biophysical, and cellular validation.

Validation_Workflow cluster_0 Phase 1: Biochemical cluster_1 Phase 2: Biophysical cluster_2 Phase 3: Cellular Step1 ADP-Glo Assay (IC50 Determination) Step2 SPR Analysis (Kinetics: kon/koff) Step1->Step2 Select Hits (<100nM) Step3 Western Blot (Phospho-Target) Step2->Step3 Select Long Residence Time

Figure 2: The Validation Cascade. Only compounds passing biochemical potency move to kinetic characterization (SPR) and finally cellular confirmation.

Phase 1: Biochemical Screening (ADP-Glo™ Assay)

The ADP-Glo assay is the industry standard for kinase profiling because it is universal (measures ADP production) and resistant to compound interference (fluorescence/quenching) common with pyrazoles [2].

Protocol:

  • Reaction Assembly: In a 384-well white plate, mix 2

    
    L of Kinase (e.g., JAK2, 1-5 ng/well) with 2 
    
    
    
    L of Novel Pyrazole (serial dilution in DMSO).
  • Initiation: Add 1

    
    L of Ultra-Pure ATP/Substrate mix (ATP concentration must be at 
    
    
    
    apparent).
  • Incubation: 60 min at RT (Kinase converts ATP

    
     ADP + pSubstrate).[1]
    
  • Depletion: Add 5

    
    L ADP-Glo™ Reagent . Incubate 40 min.
    
    • Mechanism:[2][3][4][5][6][7][8][9][10] Stops kinase reaction and digests unconsumed ATP.[11]

  • Detection: Add 10

    
    L Kinase Detection Reagent . Incubate 30 min.
    
    • Mechanism:[2][3][4][5][6][7][8][9][10] Converts generated ADP back to ATP

      
       Luciferase/Luciferin reaction 
      
      
      
      Light.[1][12]
  • Read: Measure Luminescence (RLU).

  • Analysis: Fit data to sigmoidal dose-response (Variable Slope) to determine IC50.

Validation Check: Ensure Z' factor > 0.5 using Staurosporine (1


M) as the positive control (100% inhibition) and DMSO as the negative control [3].
Phase 2: Biophysical Kinetics (Surface Plasmon Resonance - SPR)

IC50 is an equilibrium measurement. To differentiate a novel pyrazole, you must measure Residence Time (


) . Pyrazoles often exhibit fast-on/fast-off kinetics unless specific hydrophobic contacts are made in the back-pocket.

Protocol (Biacore/Sierra):

  • Immobilization: Biotinylate the kinase (or use His-tag capture) and immobilize on a Streptavidin (SA) or NTA sensor chip. Target ~2000 RU density.

  • Injection: Inject the Novel Pyrazole at 5 concentrations (0.1x to 10x

    
    ).
    
  • Association: Flow for 120s to measure

    
    .
    
  • Dissociation: Switch to running buffer for 600s+ to measure

    
    .
    
  • Analysis: Fit to a 1:1 binding model.

Why SPR? A compound with an IC50 of 5 nM and


 of 2 minutes is inferior to a compound with an IC50 of 10 nM and 

of 60 minutes for in vivo efficacy [4].
Phase 3: Cellular Target Engagement (Western Blot)

Demonstrate that the biochemical inhibition translates to intracellular activity.

Protocol:

  • Cell Culture: Treat cells (e.g., HEL or SET-2 cells for JAK2) with the Novel Pyrazole (0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Stimulate with cytokine (e.g., IL-6) for 15 min to induce phosphorylation.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Critical: Sodium Orthovanadate).

  • Blotting:

    • Primary Ab: Anti-pSTAT3 (Tyr705).

    • Control Ab: Total STAT3 and

      
      -Actin.
      
  • Quantification: Calculate the ratio of pSTAT/Total STAT.

Troubleshooting & Optimization

  • High Background in ADP-Glo: Usually caused by ATP contamination. Use "Ultra-Pure" ATP provided in kits; standard chemical grade ATP contains significant ADP.

  • Poor Solubility: Pyrazoles can be lipophilic. Ensure DMSO concentration in the final assay is < 1% (usually 0.5%) to prevent enzyme denaturation or compound precipitation.

  • Non-Specific Binding in SPR: If the sensorgram does not return to baseline, the pyrazole may be aggregating or binding non-specifically to the dextran matrix. Add 0.05% Tween-20 to the running buffer.

References

  • Quintás-Cardama, A., et al. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115(15), 3109–3117. Link

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730–739. Link

Sources

Comparative

biological activity of 1-methyl-1H-pyrazole-3-carbonitrile vs standard drugs

Biological Activity Profile: 1-Methyl-1H-pyrazole-3-carbonitrile A Technical Comparison Guide for Drug Discovery Professionals[1] Executive Summary & Chemical Profile 1-Methyl-1H-pyrazole-3-carbonitrile (CAS: 36150-63-3)...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Profile: 1-Methyl-1H-pyrazole-3-carbonitrile A Technical Comparison Guide for Drug Discovery Professionals[1]

Executive Summary & Chemical Profile

1-Methyl-1H-pyrazole-3-carbonitrile (CAS: 36150-63-3) is not a standalone therapeutic agent but a privileged fragment and synthetic intermediate critical in the design of high-potency kinase inhibitors and antiviral agents.[1] In the context of modern Fragment-Based Drug Discovery (FBDD), it serves as a high-ligand-efficiency scaffold that targets specific hydrophobic pockets and hydrogen-bonding residues (e.g., Asp22 in SARS-CoV-2 Mac1, G1202 in ALK).[1]

This guide compares its intrinsic biological activity—often in the micromolar (


M) to millimolar (mM) range—against the nanomolar (nM) potency of the "Standard Drugs" (e.g., Crizotinib, AVI-6451) derived from it.[1]
Property Specification
CAS Number 36150-63-3
Molecular Formula C

H

N

Molecular Weight 107.11 g/mol
Key Pharmacophore Pyrazole ring (aromatic stack), 3-CN (H-bond acceptor), 1-Methyl (hydrophobic fill)
Primary Role Fragment Hit, Synthetic Intermediate, Ligand Efficiency Driver

Pharmacological Mechanism: The "Anchor" Effect[1]

Unlike standard drugs that occupy large binding pockets, 1-methyl-1H-pyrazole-3-carbonitrile functions as an "anchor" moiety.[1] Its biological activity is defined by its ability to establish critical binding interactions that are retained and amplified in final drug candidates.

Mechanism 1: SARS-CoV-2 Mac1 Inhibition (Antiviral)[1]
  • Target: SARS-CoV-2 ADP-ribosylhydrolase (Mac1).[1]

  • Mode of Action: The pyrazole ring orients its C-H bond toward Asp22 , a critical residue in the adenosine-binding pocket.[1] The 3-carbonitrile group mimics the acceptor properties of the adenine base of ADP-ribose.[1]

  • Comparison:

    • Fragment: Weak inhibition (High

      
      M IC
      
      
      
      ).[1]
    • Standard (AVI-6451): The fragment is fused to a pyrrolopyrimidine core, achieving IC

      
       = 28 nM  and oral bioavailability.[1]
      
Mechanism 2: ALK Tyrosine Kinase Inhibition (Oncology)[1]
  • Target: Anaplastic Lymphoma Kinase (ALK), specifically Crizotinib-resistant mutants (e.g., L1196M).[1]

  • Mode of Action: In Crizotinib and its derivatives, the pyrazole moiety sits atop the G1202 residue.[1][2] The 1-methyl group provides essential hydrophobic packing against the gatekeeper residues.[1]

  • Comparison:

    • Fragment: Negligible kinase inhibition on its own.

    • Standard (Crizotinib):IC

      
       ~20 nM .[1] The pyrazole is the structural "hinge" allowing the drug to span the ATP-binding site.[1]
      

Comparative Analysis: Fragment vs. Standard Drugs

The following table contrasts the biological activity of the bare 1-methyl-1H-pyrazole-3-carbonitrile fragment against the optimized drugs containing this exact scaffold.

Compound Role Target Potency (IC

/K

)
Ligand Efficiency (LE) Bioavailability
1-Methyl-1H-pyrazole-3-carbonitrile Fragment Mac1 / ALK> 100

M
(Est.)[1]
High (Binding energy per atom is high)High (but rapid clearance)
AVI-5707 / AVI-6451 Lead Drug SARS-CoV-2 Mac128 - 49 nM ModerateHigh (Oral, >60% F)
Crizotinib (Xalkori) Standard of Care ALK / ROS1~20 nM ModerateHigh (Oral)
Remdesivir Standard of Care RdRp (Viral)~10 nM (EC

)
Low (Large molecule)IV Only

Key Insight: Researchers should not expect the 1-methyl-1H-pyrazole-3-carbonitrile reagent to exhibit therapeutic effects in cell-based assays (e.g., cytotoxicity or viral reduction) at standard concentrations (1-10


M).[1] It requires concentrations >100 

M to detect binding, serving primarily as a starting point for SAR (Structure-Activity Relationship) optimization.[1]

Visualization of Pharmacological Pathways

The following diagram illustrates how the 1-methyl-1H-pyrazole-3-carbonitrile fragment is integrated into complex signaling inhibitors.

DrugPathway cluster_Viral Antiviral Pathway (Mac1) cluster_Cancer Oncology Pathway (ALK) Fragment 1-Methyl-1H-pyrazole-3-carbonitrile (Fragment Hit) Mac1 Target: SARS-CoV-2 Mac1 (Asp22 Interaction) Fragment->Mac1 H-Bond Anchor ALK Target: ALK Kinase (G1202 Interaction) Fragment->ALK Hydrophobic Fill Optimization Fragment Linking/Growing (SAR Optimization) AVI6451 Drug: AVI-6451 (IC50: 28 nM) Optimization->AVI6451 + Pyrrolopyrimidine Crizotinib Drug: Crizotinib (IC50: ~20 nM) Optimization->Crizotinib + Pyridine/Piperidine Mac1->Optimization Low Potency ALK->Optimization Low Potency

Caption: Evolution of the pyrazole carbonitrile fragment into high-potency clinical candidates via target-specific optimization.

Experimental Protocols

To validate the activity of this fragment or its derivatives, the following standardized protocols are recommended.

Protocol A: Mac1 HTRF Binding Assay (Fragment Screening)

Use this to detect low-affinity binding of the pyrazole fragment.[1]

  • Reagents: Recombinant SARS-CoV-2 Mac1 protein, Biotinylated ADP-ribose peptide, Europium-labeled streptavidin, XL665-labeled anti-His antibody.[1]

  • Preparation: Dissolve 1-methyl-1H-pyrazole-3-carbonitrile in DMSO to 100 mM (stock).

  • Reaction:

    • Mix Mac1 protein (2 nM final) with fragment (titrate 10

      
      M – 1 mM) in assay buffer (50 mM HEPES, pH 7.0, 0.1% BSA).
      
    • Incubate 30 min at 25°C.

    • Add detection reagents (Biotin-peptide + Eu-Streptavidin/XL665).[1]

  • Readout: Measure HTRF signal (665/620 nm ratio) on a microplate reader (e.g., PerkinElmer EnVision).

  • Validation: A decrease in HTRF signal indicates displacement of the peptide by the fragment.[1]

Protocol B: ALK Kinase Activity Assay

Use this to test derivatives (not the bare fragment) for kinase inhibition.[1]

  • System: ADP-Glo™ Kinase Assay (Promega).

  • Reaction:

    • Incubate ALK enzyme (5 ng/well) with substrate (Poly E4Y) and ATP (10

      
      M) in the presence of the test compound.[1]
      
    • Run for 60 min at Room Temperature.

  • Detection:

    • Add ADP-Glo Reagent (40 min) to terminate reaction and deplete remaining ATP.[1]

    • Add Kinase Detection Reagent (30 min) to convert ADP to ATP -> Luciferase signal.[1]

  • Analysis: Convert RLU to % Inhibition relative to DMSO control.

References

  • Discovery of AVI-6451 and Mac1 Inhibition

    • Title: Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1 with Oral Efficacy in vivo.[1]

    • Source: ACS Medicinal Chemistry Letters / NIH.
    • URL:[Link][1]

  • ALK Inhibitor Design (Crizotinib)

    • Title: Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib.[1]

    • Source: Journal of Medicinal Chemistry.
    • URL:[Link][1]

  • Fragment-Based Drug Discovery (Review)

    • Title: Pyrazole Scaffolds in Drug Discovery: A Review of Biological Activities and Synthesis.[1]

    • Source: International Journal of Pharma Sciences and Research.
    • URL:[Link] (General Pyrazole Reference)[1]

Sources

Validation

A Senior Application Scientist's Guide to Pyrazole Synthesis Catalysts

Introduction: The Enduring Significance of Pyrazoles in Modern Chemistry The pyrazole nucleus is a cornerstone of heterocyclic chemistry, profoundly impacting medicinal chemistry, agrochemicals, and materials science.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, profoundly impacting medicinal chemistry, agrochemicals, and materials science.[1][2] Its versatile five-membered ring structure, featuring two adjacent nitrogen atoms, serves as a privileged scaffold in a vast array of biologically active compounds. From the blockbuster anti-inflammatory drug celecoxib to potent kinase inhibitors in oncology, the pyrazole motif consistently imparts desirable pharmacokinetic and pharmacodynamic properties.[2][3]

The synthetic accessibility of pyrazoles has been a subject of intense research, with the primary challenge lying in the efficient and selective construction of the heterocyclic ring. This guide provides a comparative analysis of the catalytic systems employed in pyrazole synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings of these catalysts, present comparative performance data, and provide detailed experimental protocols to enable informed decision-making in your synthetic endeavors.

The Foundational Reaction: Knorr Pyrazole Synthesis

The most prevalent and versatile strategy for constructing the pyrazole core is the Knorr pyrazole synthesis, a (3+2) cycloaddition reaction.[3][4] This typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[3][4][5][6]

Knorr_Synthesis cluster_reactants Reactants Hydrazine Hydrazine (or derivative) Catalyst Catalyst Hydrazine->Catalyst + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Catalyst + Intermediate Hydrazone Intermediate Catalyst->Intermediate Condensation Pyrazole Pyrazole Product Intermediate->Pyrazole Cyclization & Dehydration Water H₂O Intermediate->Water caption Fig. 1: Generalized Knorr synthesis for pyrazoles.

Fig. 1: Generalized Knorr synthesis for pyrazoles.

While this reaction can proceed thermally, the use of catalysts is crucial for achieving high yields, controlling regioselectivity, and enabling milder reaction conditions, which are often essential for the synthesis of complex, functionalized molecules.[6] A critical consideration, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, as the initial attack can occur at either carbonyl carbon, potentially leading to a mixture of regioisomers.[6]

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount and dictates the efficiency, selectivity, and substrate scope of the pyrazole synthesis. Below, we compare the performance of several classes of catalysts, providing both mechanistic insights and supporting experimental data.

Brønsted Acid Catalysts: The Classical Approach

Traditional methods for pyrazole synthesis often employ Brønsted acids such as acetic acid, sulfuric acid, or hydrochloric acid.[2] These catalysts function by protonating the carbonyl oxygen of the 1,3-dicarbonyl compound, thereby activating it for nucleophilic attack by the hydrazine.[4][7]

Mechanism of Action:

  • Protonation: The acid protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, increasing its electrophilicity.[7]

  • Nucleophilic Attack: A nitrogen atom of the hydrazine attacks the activated carbonyl carbon, forming a hydrazone intermediate.[6]

  • Cyclization & Dehydration: Subsequent intramolecular cyclization and dehydration yield the stable, aromatic pyrazole ring.[6]

Performance & Limitations: While simple and cost-effective, Brønsted acid catalysis often requires harsh reaction conditions, such as high temperatures and prolonged reaction times.[8] This can lead to side reactions and may not be suitable for substrates bearing sensitive functional groups. Furthermore, the handling and disposal of strong corrosive acids present safety and environmental concerns.[8]

Lewis Acid Catalysts: Enhanced Activity and Selectivity

Lewis acids, such as metal triflates (e.g., AgOTf, Al(OTf)₃) and other metal salts (e.g., FeCl₃, ZnO), have emerged as powerful catalysts for pyrazole synthesis.[1][9][10] They function by coordinating to the carbonyl oxygen, thereby activating the dicarbonyl substrate for nucleophilic attack.[7]

Advantages over Brønsted Acids:

  • Milder Conditions: Lewis acids can often catalyze the reaction at room temperature.[1][9]

  • Higher Yields & Purity: They frequently lead to cleaner reactions with higher yields (often up to 99%) and fewer byproducts.[1]

  • Improved Selectivity: In cases where multiple isomers can be formed, Lewis acids can offer improved regioselectivity.[1]

Lewis_Acid_Catalysis Dicarbonyl 1,3-Dicarbonyl Activated_Complex Activated Carbonyl-Lewis Acid Complex Dicarbonyl->Activated_Complex Lewis_Acid Lewis Acid (e.g., AgOTf) Lewis_Acid->Activated_Complex Coordination Product Pyrazole Activated_Complex->Product Cyclization & Dehydration Hydrazine Hydrazine Hydrazine->Activated_Complex Nucleophilic Attack caption Fig. 2: Lewis acid activation of the 1,3-dicarbonyl substrate.

Fig. 2: Lewis acid activation of the 1,3-dicarbonyl substrate.

Heterogeneous Catalysts: A Green Chemistry Approach

In recent years, the development of heterogeneous catalysts has gained significant traction due to their ease of separation, reusability, and reduced environmental impact.[11][12] These catalysts are typically solid materials with acidic or basic sites on their surface.

Examples of Heterogeneous Catalysts:

  • Zeolites and Clays: Materials like Amberlyst-70 are cost-effective, non-toxic, and thermally stable.[1]

  • Nanocatalysts: Metal oxide nanoparticles (e.g., nano-ZnO, Fe₃O₄) offer high surface area and catalytic activity.[1][13][14]

  • Magnetic Nanoparticles: Catalysts like Fe₃O₄ or SrFe₁₂O₁₉ can be easily recovered using an external magnet, simplifying purification.[13][15]

Workflow for Heterogeneous Catalysis: The use of heterogeneous catalysts simplifies the workup procedure, as the catalyst can be removed by simple filtration and often reused for multiple cycles without significant loss of activity.[11][12][13]

Heterogeneous_Workflow Start Start Reaction_Setup Combine Reactants, Solvent, and Heterogeneous Catalyst in a flask Start->Reaction_Setup Reaction Stir at desired temperature Reaction_Setup->Reaction Monitoring Monitor reaction progress (TLC) Reaction->Monitoring Filtration Filter to separate the solid catalyst Monitoring->Filtration Reaction Complete Wash_Catalyst Wash catalyst with appropriate solvent Filtration->Wash_Catalyst Workup Evaporate solvent from the filtrate Filtration->Workup Dry_Catalyst Dry the catalyst for reuse Wash_Catalyst->Dry_Catalyst Purification Purify the product (Crystallization, Chromatography) Workup->Purification End End Purification->End caption Fig. 3: General workflow for pyrazole synthesis using a recyclable heterogeneous catalyst.

Fig. 3: General workflow for pyrazole synthesis using a recyclable heterogeneous catalyst.

Performance Comparison of Catalysts:

Catalyst TypeCatalyst ExampleConditionsReusabilityKey AdvantagesReference
Brønsted Acid Acetic AcidReflux in EthanolNoLow cost, simple[2]
Lewis Acid Silver Triflate (AgOTf)Room Temp, 1hNoHigh yields (up to 99%), mild conditions, high regioselectivity[1]
Lewis Acid Nano-ZnORoom Temp in H₂OYesExcellent yields (95%), green solvent, simple work-up[1][16]
Heterogeneous Amberlyst-70Room Temp in H₂OYesEco-friendly, cost-effective, thermally stable[1]
Heterogeneous Nickel-basedRoom Temp in EthanolYes (up to 7 cycles)Environmentally friendly, good to excellent yields[12]
Heterogeneous Magnetic Fe₃O₄ NPsRoom Temp in H₂OYes (up to 14 cycles)Excellent yields, rapid, easy magnetic separation[13]

Experimental Protocols

Protocol 1: Nano-ZnO Catalyzed Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

This protocol, adapted from Girish et al., exemplifies a green, efficient synthesis using a heterogeneous nanocatalyst.[1][16]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Nano-ZnO catalyst

  • Water (as solvent)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, combine ethyl acetoacetate (1 equiv.) and phenylhydrazine (1 equiv.).

  • Add water as the solvent.

  • Add a catalytic amount of nano-ZnO to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, separate the nano-ZnO catalyst by filtration.

  • The catalyst can be washed, dried, and stored for reuse.

  • Evaporate the water from the filtrate to obtain the crude product.

  • Purify the product by recrystallization. This method is noted for its high yield (up to 95%) and straightforward work-up.[16]

Protocol 2: Acetic Acid Catalyzed Synthesis of 3,5-Diphenylpyrazole

This protocol demonstrates the classical Knorr synthesis using a simple Brønsted acid catalyst.[2]

Materials:

  • 1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and hot plate

Procedure:

  • In a 50 mL round-bottom flask, mix 1,3-diphenyl-1,3-propanedione (1 equiv.) and hydrazine hydrate (1 equiv.).

  • Add 1-propanol as the solvent and a few drops of glacial acetic acid as the catalyst.[2]

  • Heat the reaction mixture with stirring at approximately 100°C for 1 hour.[2]

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of 30% ethyl acetate/70% hexane).[2]

  • Once the starting material is consumed, cool the reaction mixture.

  • Perform a suitable aqueous work-up to remove the acid catalyst.

  • Isolate the crude product and purify by recrystallization or column chromatography.

Conclusion and Future Outlook

The synthesis of pyrazoles has evolved from classical, harsh methods to more sophisticated and sustainable approaches. Lewis acid catalysts offer a powerful combination of high activity and mild reaction conditions, making them suitable for a wide range of substrates.[1][9] However, the future of pyrazole synthesis undoubtedly lies in the further development of robust, recyclable, and highly selective heterogeneous catalysts.[11] These "green" catalysts not only minimize environmental impact but also streamline downstream processing by allowing for easy separation and reuse, a critical consideration in industrial-scale drug development and manufacturing.[11][13] Nanocatalysts, in particular, represent a promising frontier, offering high efficiency under benign conditions.[14]

For researchers embarking on pyrazole synthesis, the choice of catalyst should be guided by the specific requirements of the target molecule, including the presence of sensitive functional groups, desired regioselectivity, and scalability of the reaction. This guide provides a foundational understanding to aid in this critical decision-making process.

References

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Retrieved from [Link]

  • MDPI. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Retrieved from [Link]

  • PubMed. (2011). A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2008). Lewis Acid Catalyzed Addition of Pyrazoles to Alkynes: Selective Synthesis of Double and Single Addition Products. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Retrieved from [Link]

  • PMC. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. Retrieved from [Link]

  • MDPI. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Sci-Hub. (2011). A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ACG Publications. (2025). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. Retrieved from [Link]

Sources

Comparative

Technical Comparison of In Vitro Assay Platforms for Pyrazole Derivative Screening

Audience: Researchers, Senior Scientists, and Drug Discovery Leads. Content Type: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Drug Discovery Leads. Content Type: Publish Comparison Guide.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) , Ruxolitinib (JAK inhibitor) , and Crizotinib (ALK inhibitor) . Its planar structure allows for diverse substitution patterns that can mimic the adenine ring of ATP, making pyrazoles exceptional candidates for kinase inhibition .

However, screening pyrazole derivatives presents specific physicochemical challenges:

  • Autofluorescence: Many pyrazole derivatives emit blue fluorescence (350–450 nm), which interferes with standard intensity-based fluorescence assays.

  • Solubility: High lipophilicity often requires high DMSO concentrations, which can denature sensitive enzymes in biochemical assays.

  • Chemical Interference: Pyrazoles can act as redox cyclers, potentially generating false positives in tetrazolium-based (MTT) assays.

This guide objectively compares assay platforms to identify the most robust protocols for screening pyrazole libraries, focusing on Biochemical Kinase Screening and Cellular Viability Profiling .

Biochemical Screening: Kinase Inhibition

Comparison: Radiometric (


P) vs. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) 

For pyrazole screening, TR-FRET is the superior choice over traditional radiometric methods. While radiometric assays are the historical "gold standard" for sensitivity, they are low-throughput and hazardous. TR-FRET offers comparable sensitivity but utilizes a time-gated detection window that eliminates the short-lived autofluorescence common to pyrazole derivatives.

Table 1: Performance Matrix (TR-FRET vs. Radiometric)
FeatureTR-FRET (Recommended)Radiometric (

P)
Impact on Pyrazole Screening
Interference Low (Time-delayed reading ignores compound fluorescence)None (Radioactivity is immune to optical interference)TR-FRET effectively filters out pyrazole autofluorescence.
Workflow Homogeneous (Mix-and-Read, No Wash)Heterogeneous (Requires filtration/washing)TR-FRET enables HTS (384/1536-well) for large libraries.
Sensitivity (Z') > 0.7 (Excellent)> 0.8 (Superior)Both are sufficient for IC50 determination.
Safety/Waste Non-radioactiveRadioactive waste disposal requiredTR-FRET reduces regulatory burden and cost.
Kinetics Equilibrium-basedEnd-pointTR-FRET allows real-time binding monitoring (residence time).
Protocol 1: TR-FRET Kinase Assay for Pyrazole Screening

Target Example: CDK2/Cyclin A (Common pyrazole target)

Principle: This assay uses a Europium (Eu)-labeled antibody that binds to the kinase or a tag, and a tracer (Acceptor) that binds to the active site. When a pyrazole inhibitor displaces the tracer, the FRET signal decreases.

Materials:

  • Kinase: Recombinant CDK2/Cyclin A.

  • Tracer: Kinase Tracer 236 (Alexa Fluor 647 conjugate).

  • Antibody: Eu-anti-GST or Eu-anti-His.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Workflow:

  • Compound Preparation:

    • Prepare 100x stocks of pyrazole derivatives in 100% DMSO.

    • Dilute to 4x working concentration in Kinase Buffer (final DMSO will be 1%).

  • Reaction Assembly (384-well White Opaque Plate):

    • Step A: Add 5 µL of Kinase/Antibody mixture (optimized to 5 nM Kinase, 2 nM Antibody).

    • Step B: Add 2.5 µL of diluted Pyrazole compound. Incubate for 15 mins at RT to allow pre-equilibrium binding.

    • Step C: Add 2.5 µL of Tracer (Optimized to

      
       concentration, approx. 10-50 nM).
      
  • Incubation:

    • Seal plate and incubate for 60 minutes at Room Temperature (protected from light).

  • Detection:

    • Read on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Settings: Excitation: 340 nm. Emission 1: 665 nm (Acceptor).[1] Emission 2: 615 nm (Donor).[1] Delay: 50 µs. Window: 100 µs.

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Plot % Inhibition vs. Log[Compound] to determine IC50.

Visualization: TR-FRET Mechanism

TR_FRET_Mechanism Eu Europium Donor (Long Lifetime) Ab Antibody Eu->Ab Conjugated Tracer AF647 Tracer (Acceptor) Eu->Tracer Energy Transfer (If Bound) Kinase Target Kinase (CDK2) Ab->Kinase Binds Tag Tracer->Kinase Binds Active Site Signal FRET Signal (665 nm) Tracer->Signal Emits Light Inhibitor Pyrazole Inhibitor Inhibitor->Kinase Competes (Displaces Tracer)

Caption: TR-FRET Mechanism. The Pyrazole inhibitor competes with the Tracer. Displacement breaks the energy transfer, reducing the signal.

Cellular Screening: Viability & Cytotoxicity

Comparison: MTT (Colorimetric) vs. ATP-Luminescence (CellTiter-Glo)

When moving from biochemical targets to cell-based assays (e.g., assessing anticancer potency against MCF-7 or HeLa lines), the choice of detection chemistry is critical.

Recommendation: ATP-Luminescence is strongly recommended over MTT for pyrazole screening. Pyrazoles often act as antioxidants or redox-active agents, which can chemically reduce tetrazolium salts (MTT/MTS) independent of cellular metabolism, leading to false "viable" signals. ATP assays are metabolic-independent and strictly proportional to viable cell number.

Table 2: Performance Matrix (ATP-Lum vs. MTT)
FeatureATP-Luminescence (Recommended)MTT / MTS (Colorimetric)Impact on Pyrazole Screening
Mechanism Quantifies ATP (Cell metabolic presence)Enzymatic reduction of tetrazoliumMTT relies on dehydrogenase activity, which pyrazoles can modulate directly.
Sensitivity Ultra-high (< 10 cells/well)Moderate (> 1,000 cells/well)ATP assays detect potent pyrazole toxicity at lower cell densities.
Linearity 0 – 50,000 cells/wellLimited dynamic rangeATP assays do not saturate easily.
Speed 10 minutes (Lysis + Read)4 hours (Incubation + Solubilization)ATP assays allow higher throughput.
Artifacts Minimal (Luminescence is rare in small molecules)High (Redox interference)Pyrazoles can chemically reduce MTT, masking cytotoxicity.
Protocol 2: ATP-Luminescence Viability Assay

Application: Determining IC50 of Pyrazole Derivatives in Cancer Cell Lines

Materials:

  • Cell Line: HeLa or MCF-7 (adherent).

  • Reagent: CellTiter-Glo (Promega) or ATPlite (PerkinElmer).

  • Plate: 96-well or 384-well White Opaque tissue culture plates (essential to reflect light and prevent crosstalk).

Step-by-Step Workflow:

  • Cell Seeding:

    • Seed cells (e.g., 3,000 cells/well in 50 µL media) into white plates.

    • Incubate 24 hours at 37°C/5% CO2 to allow attachment.

  • Compound Treatment:

    • Prepare 3x serial dilutions of pyrazole derivatives in media.

    • Add 50 µL of compound solution to wells (Final volume 100 µL).

    • Include DMSO Control (0% inhibition) and Staurosporine (Positive control).

    • Incubate for 48–72 hours.

  • Detection:

    • Equilibrate the plate and ATP reagent to Room Temperature (critical for consistent enzyme kinetics).

    • Add 100 µL of ATP Reagent to each well (1:1 ratio with media).

    • Orbitally shake for 2 minutes (induces cell lysis).

    • Incubate for 10 minutes (stabilizes luminescent signal).

  • Measurement:

    • Read Total Luminescence (Integration time: 0.5 – 1.0 second/well).

  • Data Analysis:

    • Normalize RLU (Relative Light Units) to DMSO control.

    • Fit data to a 4-parameter logistic (4PL) curve.

Visualization: Integrated Screening Workflow

Screening_Workflow cluster_0 Phase 1: Biochemical Screen (TR-FRET) cluster_1 Phase 2: Cellular Validation (ATP-Lum) Lib Pyrazole Library (DMSO Stocks) Kinase_Assay TR-FRET Kinase Assay (CDK2/JAK/COX-2) Lib->Kinase_Assay Hit_Select Hit Selection (>50% Inhibition @ 10µM) Kinase_Assay->Hit_Select Cell_Assay Cell Viability Assay (ATP-Luminescence) Hit_Select->Cell_Assay Selected Hits Artifact_Check Counter Screen: Autofluorescence Check Hit_Select->Artifact_Check Verify False Positives IC50_Calc IC50 Determination (4-Parameter Fit) Cell_Assay->IC50_Calc

Caption: Integrated Screening Workflow. Validated hits from the TR-FRET screen move to cellular validation, with an optional artifact check for autofluorescence.

Troubleshooting & Optimization

Expert Insight:

  • DMSO Tolerance: Pyrazoles are hydrophobic. Ensure your kinase assay buffer contains 0.01% Brij-35 or Tween-20 to prevent compound aggregation, which causes false inhibition.

  • Autofluorescence Check: If using TR-FRET is impossible and you must use standard fluorescence intensity, run a "Compound Only" control (Compound + Buffer, No Enzyme). If the compound fluoresces at the emission wavelength, it is an interferent.

  • Edge Effects: In 384-well luminescent assays, evaporation can alter results. Use breathable plate seals or fill outer wells with water.

References

  • Comparison of MTT and ATP-based assays for the measurement of viable cell number. Journal of Bioluminescence and Chemiluminescence, 1995. [Link]

  • TR-FRET Powers Smarter Drug Screening. The Scientist, 2024. [Link]

  • Assay Guidance Manual: Interference with Fluorescence and Absorbance. NCBI Bookshelf, 2015. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors. RSC Advances, 2024. [Link]

  • Comparative Analysis of a FRET-based PLK1 Kinase Assay. Anticancer Research, 2017.[2] [Link]

Sources

Validation

A Head-to-Head Comparison of Pyrazole-Based Enzyme Inhibitors: A Guide for Drug Discovery Professionals

The pyrazole ring is a five-membered heterocycle that has earned the title of a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its remarkable versatility stems from its unique electronic properties, metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole ring is a five-membered heterocycle that has earned the title of a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its remarkable versatility stems from its unique electronic properties, metabolic stability, and its ability to serve as a rigid scaffold presenting substituents in precise three-dimensional orientations.[5][6] This allows pyrazole-based molecules to form specific, high-affinity interactions with a wide array of biological targets, making them a cornerstone in the development of modern therapeutics.[7]

This guide provides an in-depth, head-to-head comparison of pyrazole-based inhibitors against three critical classes of enzymes: Cyclooxygenases (COX), Protein Kinases, and Xanthine Oxidase (XO). We will move beyond a simple cataloging of data to explore the causality behind inhibitor design, the structural basis for selectivity, and the practical experimental methodologies used to validate these powerful compounds.

The Arena of Inflammation: Pyrazole-Based COX-2 Inhibitors

The Rationale for Selectivity: The cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. Two main isoforms exist: COX-1, a constitutively expressed enzyme involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is typically induced at sites of inflammation.[8][9][10] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to effective pain relief but also a significant risk of gastrointestinal side effects.[11][10] The development of selective COX-2 inhibitors was a landmark achievement aimed at separating the desired anti-inflammatory effects from the undesired side effects.[10]

Head-to-Head Performance: Celecoxib vs. The Field

The diaryl-substituted pyrazole, Celecoxib (Celebrex®) , is the archetypal pyrazole-based selective COX-2 inhibitor.[12][13] Its performance is best understood when compared directly with both non-selective NSAIDs and other selective inhibitors. The key metric for comparison is the Selectivity Index (SI) , calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2.

CompoundClassCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)Key Characteristics
Celecoxib Pyrazole COX-2 Inhibitor~15~0.04~375 Pyrazole scaffold, sulfonamide side chain.[13]
Etoricoxib Coxib~11~0.10~106 High selectivity, associated with effects on blood pressure.[8]
Rofecoxib Coxib (Withdrawn)~50~0.18~278 High selectivity, withdrawn due to cardiovascular risks.
Diclofenac Non-selective NSAID~1~0.1~10 Potent but with low selectivity and associated GI risk.[8]
Indomethacin Non-selective NSAID~0.1~2.5~0.04 Highly potent COX-1 inhibitor, high GI risk.[14]

Note: IC50 values can vary based on the specific assay conditions. The values presented are representative for comparative purposes.

Causality of Design: The selectivity of Celecoxib is not accidental; it is a direct result of exploiting a key structural difference between the two enzyme isoforms. The COX-2 active site possesses a larger, more accommodating hydrophobic side pocket compared to COX-1.[10] The trifluoromethyl group and the p-sulfonamidophenyl ring of Celecoxib are designed to fit snugly into this side pocket, an interaction that is sterically hindered in the narrower COX-1 active site.

Visualizing the Mechanism of COX-2 Selectivity

The following diagram illustrates the differential binding of a selective pyrazole-based inhibitor within the active sites of COX-1 and COX-2.

COX_Selectivity cluster_COX1 COX-1 Active Site (Narrower Channel) cluster_COX2 COX-2 Active Site (Wider Channel) COX1_Channel Main Channel COX1_Side_Pocket Small Side Pocket COX2_Channel Main Channel COX2_Side_Pocket Large Hydrophobic Side Pocket Inhibitor Celecoxib (Diaryl Pyrazole) Inhibitor->COX1_Side_Pocket Poor Fit Inhibitor->COX2_Side_Pocket Good Fit Steric_Hindrance Steric Hindrance Favorable_Binding Favorable Binding

Caption: Differential binding of a selective inhibitor in COX-1 vs. COX-2.

Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This protocol outlines a self-validating system for determining the IC50 values of test compounds against COX-1 and COX-2. The principle relies on measuring the peroxidase activity of COX, which generates a colored product from a probe.

  • Preparation of Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme Cofactor: Prepare a stock solution in DMSO and dilute in Assay Buffer. Heme is essential for the peroxidase activity of COX.

    • Enzyme: Recombinant human COX-1 or COX-2. Dilute to the desired working concentration in Assay Buffer just before use.

    • Arachidonic Acid (Substrate): Prepare a stock solution in ethanol. This initiates the cyclooxygenase reaction.

    • Colorimetric Probe (e.g., TMPD): This compound changes color upon oxidation by the peroxidase component of the enzyme.

    • Test Inhibitor: Prepare a 10-point serial dilution series in DMSO, starting from a high concentration (e.g., 10 mM).

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of Assay Buffer.

    • Add 10 µL of Heme solution.

    • Add 10 µL of the diluted enzyme (COX-1 or COX-2).

    • Add 1 µL of the test inhibitor dilution (or DMSO for control wells).

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Add 10 µL of the Colorimetric Probe.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

    • Immediately begin reading the absorbance at the appropriate wavelength (e.g., 590-620 nm for TMPD) every minute for 10-20 minutes using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data by setting the rate of the DMSO control as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent activity versus the logarithm of the inhibitor concentration.

    • Fit the resulting sigmoidal curve using a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[15][16][17]

Targeting Cellular Signaling: Pyrazole-Based Protein Kinase Inhibitors

The Rationale for Hinge-Binding: Protein kinases are central to cellular signal transduction, and their deregulation is a hallmark of cancer.[2][4] Most kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme.[18][19] The pyrazole scaffold is an exceptional "hinge-binder," capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, which is the flexible linker between the N- and C-lobes of the kinase domain.[1][2] This interaction is a primary anchor for many potent and selective kinase inhibitors.

Head-to-Head Performance Across Diverse Kinase Families

The adaptability of the pyrazole core allows it to be decorated with various substituents, enabling the targeting of diverse kinase families with high specificity. Small modifications can have profound effects on the selectivity profile.[1]

CompoundTarget KinasePotency (IC50 / Kd)Key Characteristics & Selectivity Profile
Ruxolitinib JAK1 / JAK2~3 nMSelective for JAK1/JAK2 over JAK3 (~430 nM) and other kinases. Used in myelofibrosis.[18]
Crizotinib ALK / MET / ROS1ALK IC50: ~27 nM (cellular)A multi-targeted inhibitor; the pyrazole core is crucial for its activity. Used in specific lung cancers.[2][6]
Afuresertib Akt1 / Akt2 / Akt3Akt1 IC50: 0.02 nMHighly potent pan-Akt inhibitor developed from a pyrazole-containing lead.[18]
Tozasertib Aurora KinasesKD: 160 nM (CDK16)A pan-Aurora kinase inhibitor that also targets other kinases like CDK16.[1][18]
SC-806 p38 MAP KinaseN/AOptimized from a series of pyrazole inhibitors; designed to interact with Asp112 of p38α.[20][21]

Causality of Design: The success of pyrazole-based kinase inhibitors lies in structure-based design. For example, in the development of p38 inhibitors, X-ray crystallography revealed how the pyrazole core orients other parts of the molecule to interact with specific residues, such as Asp112, thereby enhancing potency and selectivity.[20][21] Similarly, macrocyclization of a promiscuous 3-amino-1H-pyrazole inhibitor was used to lock the molecule into a conformation selective for MST3, eliminating off-target activities.[22]

Visualizing the Pyrazole Scaffold as a Kinase Hinge-Binder

This diagram shows a simplified representation of a pyrazole-based inhibitor binding to the ATP pocket of a generic protein kinase.

Kinase_Binding cluster_kinase Kinase ATP-Binding Pocket Hinge NH C=O Gatekeeper Gatekeeper Residue DFG_motif DFG Motif P_loop P-loop Inhibitor Pyrazole-Based Inhibitor Pyrazole_Core Pyrazole Core Substituent1 R1 Group (targets front pocket) Substituent2 R2 Group (targets hydrophobic pocket) Pyrazole_Core:e->Hinge:f0 H-Bond Acceptor Pyrazole_Core:e->Hinge:f1 H-Bond Donor Substituent1:e->Gatekeeper:w Selectivity Interactions Substituent2:e->P_loop:w Hydrophobic Interactions

Caption: Pyrazole core forming key hydrogen bonds with the kinase hinge region.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes the classic and robust method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.

  • Preparation of Reagents:

    • Kinase Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and often BSA to prevent non-specific binding.

    • Kinase: Purified, active recombinant kinase.

    • Substrate: A specific peptide or protein substrate for the kinase of interest.

    • ATP Mix: A solution of "cold" (non-radioactive) ATP mixed with a small amount of "hot" [γ-³²P]ATP to a desired specific activity.

    • Test Inhibitor: Prepare a 10-point serial dilution series in DMSO.

    • Stop Solution: Typically 75 mM phosphoric acid or similar acidic solution to quench the reaction.

  • Assay Procedure:

    • In a reaction tube or well, combine Kinase Buffer, the specific substrate, and the test inhibitor dilution (or DMSO for control).

    • Add the diluted kinase to the mixture and pre-incubate for 10-15 minutes at the optimal temperature (e.g., 30°C) to allow inhibitor binding.

    • Initiate the reaction by adding the [γ-³²P]ATP mix.

    • Allow the reaction to proceed for a set time (e.g., 30-60 minutes), ensuring it remains within the linear range of product formation.

    • Stop the reaction by adding the Stop Solution.

  • Quantification and Data Analysis:

    • Spot a portion of the reaction mixture onto a phosphocellulose filter paper or membrane.

    • Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, leaving only the radiolabeled substrate bound to the paper.

    • Measure the radioactivity remaining on the filters using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition vs. log[inhibitor] and fit the data to a dose-response curve to determine the IC50 value.

Gout and Beyond: Pyrazole-Based Xanthine Oxidase Inhibitors

The Rationale for Purine Metabolism Blockade: Xanthine Oxidase (XO) is the terminal enzyme in the purine degradation pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[23] Overproduction or underexcretion of uric acid leads to hyperuricemia, a condition that can cause gout.[24] Inhibiting XO is a primary therapeutic strategy for managing this condition.

Head-to-Head Performance: Allopurinol vs. Febuxostat

The field of XO inhibitors is dominated by a comparison between a pyrazole-based purine analog and a modern non-purine inhibitor.

  • Allopurinol: A pyrazolopyrimidine, it acts as a structural analog of hypoxanthine.[23][25] It is a pro-drug that is itself a substrate for XO, which converts it to its active metabolite, Oxypurinol .[23]

  • Febuxostat: A non-purine, selective XO inhibitor. It does not rely on the purine structure for its activity.[26]

InhibitorClassMechanismPotency (IC50)Key Clinical Characteristics
Allopurinol Purine Analog (Pyrazole-based)Pro-drug; metabolized to Oxypurinol, a potent mechanism-based inhibitor.[23]Variable; Oxypurinol is the active inhibitor.First-line therapy, long safety record, but can cause severe hypersensitivity reactions.[24][26]
Febuxostat Non-Purine SelectiveDirect, potent, mixed-type inhibition of XO.[26][27]~2-5 nMMore effective at lowering serum urate than standard doses of allopurinol; carries a warning for cardiovascular events.[26]

Causality of Design and Mechanism: Allopurinol's genius lies in its dual role as a substrate and precursor to an inhibitor. XO hydroxylates allopurinol to oxypurinol. Oxypurinol then binds tightly to the reduced molybdenum active center of the enzyme, effectively trapping it in an inactive state.[23] Febuxostat, by contrast, is a potent direct inhibitor that blocks the substrate channel, preventing substrates from reaching the active site.[27] While allopurinol is highly effective, its purine-like structure can interfere with other enzymes in purine and pyrimidine metabolism. Febuxostat's non-purine structure gives it higher selectivity for XO.[26]

Visualizing the Purine Catabolism Pathway and Inhibition

This diagram shows the final steps of purine breakdown and the points of intervention by XO inhibitors.

Purine_Catabolism Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Uric_Acid Uric Acid (causes Gout at high levels) XO1->Xanthine XO2->Uric_Acid Inhibitor Allopurinol & Febuxostat Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition

Caption: Inhibition of Xanthine Oxidase blocks the final two steps of uric acid production.

Protocol: In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This protocol provides a direct method to measure XO activity by monitoring the increase in absorbance as xanthine is converted to uric acid.

  • Preparation of Reagents:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.

    • Xanthine Oxidase: Bovine milk or recombinant human XO, diluted in Assay Buffer.

    • Xanthine (Substrate): Prepare a stock solution in a small amount of NaOH and dilute in Assay Buffer.

    • Test Inhibitor: Prepare a 10-point serial dilution series in DMSO.

  • Assay Procedure (UV-transparent 96-well plate):

    • To each well, add Assay Buffer to a final volume of 200 µL.

    • Add 1 µL of the test inhibitor dilution (or DMSO for control).

    • Add the diluted Xanthine Oxidase enzyme.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the Xanthine substrate solution.

    • Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 295 nm (the peak absorbance for uric acid) over time (e.g., every 30 seconds for 10 minutes).

  • Data Analysis:

    • Determine the rate of uric acid formation (V) from the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a suitable dose-response model to calculate the IC50 value.

Conclusion

The pyrazole scaffold is a testament to the power of a privileged structure in drug discovery. Its ability to be tailored to inhibit vastly different enzyme classes—from the inflammatory COX enzymes and the central signaling kinases to the metabolic gatekeeper Xanthine Oxidase—highlights its profound utility. By understanding the specific structure-activity relationships, the molecular basis for selectivity, and the robust experimental methods required for validation, researchers can continue to leverage the power of the pyrazole core to develop the next generation of targeted, effective, and safer therapeutics.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PMC.
  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. (2026).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed.
  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2023). PubMed.
  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. (2025).
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed.
  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (n.d.). PubMed.
  • IC50 Determin
  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. (2023).
  • Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. (2018). PMC.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2025).
  • Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. (2025).
  • Celecoxib. (n.d.).
  • A comparative study of the xanthine oxidase inhibitors allopurinol and oxipurinol in man. (1968). PubMed.
  • Basics of Enzym
  • Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, p
  • Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. (n.d.). PMC.
  • Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia.
  • ACE-inhibitory activity assay: IC50. (n.d.). Protocols.io.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. (2025). Biology LibreTexts.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011). PubMed.
  • A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers. (n.d.). Benchchem.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed.
  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023).
  • Pyrazole: A Promising Agent for The Ovarian and Prost
  • Mahek Patel., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 2, 1238-1254. (2026). International Journal of Pharmaceutical Sciences.
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (n.d.). MDPI.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. (2025). PMC.
  • What is the comparison between Allopurinol (Xanthine Oxidase Inhibitor) and Febuxostat (Xanthine Oxidase Inhibitor)?. (2025). Dr.Oracle.
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). PMC.

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